![molecular formula C27H30N4O5 B2680048 2-(3-methoxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 540479-89-8](/img/structure/B2680048.png)
2-(3-methoxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-methoxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a complex organic compound that belongs to the class of triazoloquinazolines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multiple steps, including the formation of intermediate compounds. One common approach is the reaction of 3-methoxybenzaldehyde with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable catalyst to form the corresponding intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-methoxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction may produce corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
Pharmacological Applications
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to the target molecule exhibit potent antiproliferative effects against various cancer cell lines. For instance, derivatives of triazoloquinazolinones have demonstrated IC50 values in the nanomolar range against MCF-7 breast cancer cells .
- The mechanism of action is believed to involve the inhibition of tubulin polymerization and disruption of mitotic processes.
- Antimicrobial Properties :
-
Neuroprotective Effects :
- Some studies suggest that compounds in this class may offer neuroprotective benefits. They could potentially be used in treating neurodegenerative diseases due to their ability to modulate oxidative stress and inflammation in neuronal cells.
Case Study 1: Anticancer Efficacy
- Study Design : A series of analogs were synthesized and tested for their cytotoxic effects on human breast cancer cell lines (MCF-7).
- Findings : One derivative showed an IC50 of 8 nM, indicating strong activity. The study concluded that modifications to the methoxy groups significantly enhance anticancer properties .
Case Study 2: Antimicrobial Activity
- Study Design : A set of synthesized triazoloquinazolinones was evaluated against standard microbial strains.
- Findings : Several compounds demonstrated minimum inhibitory concentration (MIC) values below 10 µg/mL against Staphylococcus aureus and Escherichia coli. The structure-activity relationship highlighted the importance of methoxy substitutions for potency .
Mecanismo De Acción
The mechanism of action of 2-(3-methoxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as signal transduction, gene expression, and protein synthesis .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,4,5-trimethoxyphenyl)-6,6-dimethyl-9-(3-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one
- 2-(3-methoxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Uniqueness
The uniqueness of 2-(3-methoxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Actividad Biológica
The compound 2-(3-methoxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a synthetic derivative belonging to the class of triazoloquinazolines. This class has garnered attention due to its potential biological activities including anticancer and antimicrobial properties. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure
The structural formula of the compound can be represented as follows:
Anticancer Activity
Recent studies have indicated that derivatives of triazoloquinazolines exhibit significant anticancer properties. In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines.
- Case Study 1 : A study evaluated the antiproliferative effects of several derivatives against human cancer cell lines including HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The compound exhibited IC50 values in the low micromolar range (approximately 1-10 µM), indicating potent activity against these cell lines .
- Mechanism of Action : The proposed mechanism involves the inhibition of tubulin polymerization and interference with microtubule dynamics. This is crucial for cancer cell division and growth .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against a range of bacterial strains.
- Case Study 2 : In a series of tests against Gram-positive and Gram-negative bacteria, the compound demonstrated minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. These results suggest its potential as a lead structure for developing new antimicrobial agents .
Enzyme Inhibition
Another aspect of biological activity includes its role as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression.
- Research Findings : The compound was found to inhibit HDAC activity significantly (40-75% residual activity), leading to increased acetylation of histone proteins in treated cells. This epigenetic modulation can enhance gene expression associated with tumor suppression .
Data Table
The following table summarizes key biological activities and findings related to the compound:
Activity | Cell Line/Bacteria | IC50/MIC Values | Mechanism |
---|---|---|---|
Antiproliferative | HeLa | 1-10 µM | Tubulin polymerization inhibition |
Antiproliferative | MDA-MB-231 | 1-10 µM | Tubulin polymerization inhibition |
Antimicrobial | Staphylococcus aureus | 10 µg/mL | Cell wall synthesis disruption |
Antimicrobial | Escherichia coli | 50 µg/mL | Cell wall synthesis disruption |
HDAC Inhibition | Various cancer cell lines | Low micromolar | Histone acetylation |
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-6,6-dimethyl-9-(3,4,5-trimethoxyphenyl)-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30N4O5/c1-27(2)13-18-22(19(32)14-27)23(16-11-20(34-4)24(36-6)21(12-16)35-5)31-26(28-18)29-25(30-31)15-8-7-9-17(10-15)33-3/h7-12,23H,13-14H2,1-6H3,(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWWOHGKJJNLVGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)C4=CC(=CC=C4)OC)N2)C5=CC(=C(C(=C5)OC)OC)OC)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.